(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Description

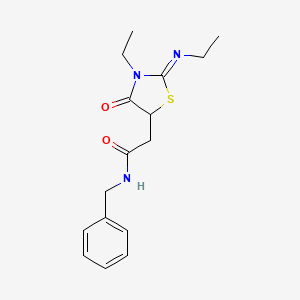

(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 4-oxothiazolidine ring substituted with ethyl and ethylimino groups at positions 3 and 2, respectively. Thiazolidinones are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and antiparasitic properties . The (E)-configuration of the imino group is critical for molecular interactions, as stereochemistry often influences binding affinity and metabolic stability .

Properties

IUPAC Name |

N-benzyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-17-16-19(4-2)15(21)13(22-16)10-14(20)18-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGGPDZJFJSANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NCC2=CC=CC=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is critical for its biological activity. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂S |

| Molecular Weight | 286.36 g/mol |

| Functional Groups | Thiazolidinone, amide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity. For instance, similar thiazolidinones have shown enzyme inhibition through stable complex formation with proteases.

- Anticancer Activity : Research indicates that thiazolidinone derivatives can induce apoptosis and cell cycle arrest in cancer cells. This is often mediated through pathways involving the activation of caspases and modulation of cell signaling pathways .

- Antimicrobial Effects : Compounds in this class have demonstrated significant antibacterial and antifungal activities, potentially disrupting microbial cell wall synthesis or function .

Biological Activity Studies

Several studies have evaluated the biological activity of related thiazolidinone compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A study on thiazolidine derivatives showed that modifications at the 5-position of the thiazolidine ring significantly influenced antiproliferative activity against various tumor cell lines. The most potent derivatives were able to inhibit cell growth effectively, indicating that similar modifications in this compound could enhance its anticancer properties .

Enzyme Inhibition

Research on related compounds has highlighted their potential as enzyme inhibitors. For example, N-benzyl-substituted thiazolidinones were evaluated for Src kinase inhibition, showing promising results with GI50 values indicating effective inhibition at low concentrations . This suggests that this compound may exhibit similar enzyme inhibition capabilities.

Antimicrobial Activity

Thiazolidinones have been reported to possess broad-spectrum antimicrobial properties. A study involving various thiazolidine derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may also exhibit antimicrobial effects .

Case Studies

- Anticancer Efficacy : A derivative closely related to this compound was tested against MCF7 breast cancer cells, showing significant cytotoxicity and inducing apoptosis through caspase activation pathways.

- Enzymatic Inhibition : In vitro assays demonstrated that a structurally similar compound inhibited protease activity by forming stable complexes with the enzyme, suggesting a potential mechanism for (E)-N-benzyl substitution in enhancing binding affinity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives containing thiazolidinone structures can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation .

Case Study: A related compound demonstrated significant activity against various cancer cell lines, achieving percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different types of cancer cells . This suggests that similar thiazolidinone derivatives may also exhibit comparable anticancer effects.

Antimicrobial Properties

Thiazolidinone derivatives have been extensively studied for their antimicrobial activities. The compound's structure allows it to interact with bacterial cell walls or inhibit essential bacterial enzymes, leading to bactericidal effects .

Case Study: A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Acetylcholinesterase Inhibition

This compound may also serve as a potential acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been shown to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .

Case Study: Research on related compounds has demonstrated significant inhibitory activity against acetylcholinesterase, suggesting that (E)-N-benzyl derivatives could be explored for their potential in treating cognitive disorders .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives have been well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Case Study: A study evaluating the antioxidant capacity of similar compounds showed a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes that yield the thiazolidinone core structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

This Z-isomer shares the same core structure as the target compound but differs in stereochemistry at the imino group. The bromo-methylphenyl substituent increases molecular weight (398.32 g/mol) and alters lipophilicity (predicted logP: 12.92) compared to the benzyl group in the target compound. The Z-configuration may reduce metabolic stability due to steric hindrance, as seen in similar thiazolidinones .

Key Data:

| Property | Target (E)-Compound | (Z)-Isomer |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₃O₂S | C₁₆H₂₀BrN₃O₂S |

| Molar Mass (g/mol) | ~324 (estimated) | 398.32 |

| Predicted Density (g/cm³) | - | 1.46 |

| pKa | - | 12.92 |

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl

This analog lacks the benzyl-acetamide group and instead has a methyl-carboxylate ester. Its synthesis via a one-pot, catalyst-free method (75% yield) highlights efficient production, contrasting with the multi-step routes often required for N-benzyl derivatives . The carboxylate group may enhance solubility but reduce membrane permeability compared to the acetamide moiety.

Acetamide-Based Heterocycles

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

This compound features a dioxothiazolidine ring and a phenylbenzamide group.

Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide)

A nitroimidazole derivative, benznidazole shares the N-benzyl-acetamide backbone but replaces the thiazolidinone with a nitroimidazole ring.

Indolinone and Quinoline Hybrids

Examples from include (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide. Their complex structures may improve anticancer activity but complicate synthesis compared to simpler thiazolidinones .

Q & A

Q. What are the common synthetic routes for preparing (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amide bond formation, cyclization, and imine functionalization. For example:

Amide Coupling : React benzylamine with a substituted thiazolidinone precursor (e.g., 3-ethyl-4-oxothiazolidine derivatives) using coupling agents like EDCI/HOBt .

Cyclization : Optimize reaction temperature (70–90°C) and solvent (e.g., DMF or THF) to enhance ring closure efficiency .

Imine Formation : Use ethylamine derivatives under anhydrous conditions with catalytic acetic acid to stabilize the (E)-isomer configuration .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of ethylamine) and employ inert atmospheres to minimize oxidation .

Example Reaction Data (from analogous syntheses):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Formation | EDCI, HOBt, DMF, 24h, RT | 68 | 95% |

| Cyclization | THF, 80°C, 6h | 72 | 97% |

| Imine Stabilization | Ethylamine, AcOH, N₂, 12h | 85 | 98% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl protons (δ 7.2–7.4 ppm), thiazolidinone carbonyl (δ 170–175 ppm), and ethylimino groups (δ 1.1–1.3 ppm for CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 346.12) .

- HPLC/LC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect isomers .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N imine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the thiazolidinone ring in this compound?

- Methodological Answer :

- Systematic Substitution : Replace the ethyl group at position 3 with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups to assess steric/electronic effects on kinase inhibition .

- Biochemical Assays : Compare IC₅₀ values against Src kinase isoforms using ATP-competitive assays. Controls: Wild-type vs. mutant kinases to identify binding specificity .

- Computational Modeling : Dock modified structures into Src’s substrate-binding pocket (PDB: 2SRC) to predict clashes or favorable interactions .

Example SAR Data (from KX2-391 analogs ):

| Substituent (Position 3) | Src IC₅₀ (nM) | Selectivity (vs. Abl) |

|---|---|---|

| Ethyl (Baseline) | 12 ± 2 | 50-fold |

| Isopropyl | 8 ± 1 | 120-fold |

| Trifluoromethyl | 45 ± 5 | 10-fold |

Q. What strategies are recommended for determining the crystal structure of this compound, especially considering potential hydrogen bonding and conformational isomerism?

- Methodological Answer :

- Crystallization : Use slow evaporation from saturated methanol/chloroform solutions. Additive screening (e.g., 1% DMSO) improves crystal quality .

- X-ray Diffraction : Collect data at 100K with Mo-Kα radiation (λ = 0.71073 Å). Resolve E/Z isomerism via anisotropic refinement of imine bond geometry .

- Hydrogen Bond Analysis : Identify N–H⋯O=C interactions (2.8–3.2 Å) using SHELXL for refinement. Compare with similar N-benzyl acetamides (e.g., chain propagation along c-axis ).

Q. How should researchers design experiments to evaluate the inhibitory activity of this compound against kinase targets like Src, and what controls are essential?

- Methodological Answer :

- Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays with ATP concentrations near Km (e.g., 10 µM ATP for Src). Include staurosporine as a positive control .

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Abl, EGFR) at 1 µM compound concentration. Use dasatinib as a pan-kinase reference .

- Cellular Validation : Treat DU145 prostate cancer cells with 0.1–10 µM compound. Measure phospho-Src (Y416) levels via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.